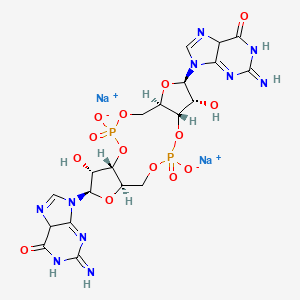![molecular formula C24H18Cl2N2O B2488489 2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine CAS No. 477846-92-7](/img/structure/B2488489.png)
2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine is a useful research compound. Its molecular formula is C24H18Cl2N2O and its molecular weight is 421.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Properties
- Pyrimidine derivatives, similar in structure to the compound , have been studied for their antibacterial properties. Compounds with a pyrimidine system and various phenyl ring substituents showed notable antibacterial activity. These properties are linked to the cyclization to the pyrimido[4,5-d]pyrimidine system and the nature of the substituents attached to phenyl rings (Cieplik et al., 2008).
Antifungal Activity
- New pyrido[2,3-d]pyrimidine derivatives have been synthesized for their antifungal activity. Some derivatives exhibited significant antifungal activities, highlighting the potential of pyrimidine-based compounds in developing antifungal agents (Hanafy, 2011).
Corrosion Inhibition
- Pyrimidine-2-thione derivatives have been investigated for their role as corrosion inhibitors for mild steel in acidic environments. These compounds effectively hindered corrosion by adsorbing on the metal surface, showcasing the utility of pyrimidine derivatives in industrial applications (Soltani et al., 2015).
Anti-inflammatory and Analgesic Properties
- Certain pyrimidine heterocycles have been synthesized and screened for analgesic and anti-inflammatory activities. These studies revealed that the nature of the substituent in the pyrimidine derivative played a major role in its anti-inflammatory and analgesic activities, with chlorophenyl substitution showing potent effects (Muralidharan et al., 2019).
Anticancer Activity
- Novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Many of these compounds displayed potent anticancer activity on various human cancer cell lines, comparable to established chemotherapy drugs (Hafez & El-Gazzar, 2017).
Antiviral Activity
- Substituted 2,4-diaminopyrimidine derivatives have been shown to inhibit retrovirus replication in cell culture. This includes significant inhibitory activity against human immunodeficiency virus, underscoring the potential of pyrimidine derivatives in antiviral therapy (Hocková et al., 2003).
Liquid Crystal Properties
- Aryl esters of laterally substituted 5-pyrimidinecarboxylic acids have been synthesized to examine their liquid crystal properties. Compounds with methyl and methoxy groups in lateral positions were found to be nematic liquid crystals, indicating applications in display technologies (Mikhaleva, 2003).
Synthesis and Structural Studies
- Synthesis and X-ray crystallography studies of pyrimidine derivatives, including ones with methoxyphenyl groups, have contributed to understanding their structural properties. These studies are fundamental to designing compounds with desired biological and physical properties (Akkurt et al., 2003).
Miscellaneous Applications
- Pyrimidine derivatives have also been studied for various other applications, including as intermediates in pharmaceutical synthesis and in the synthesis of novel compounds with potential for various biological activities (Zhou et al., 2019).
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit neuroprotective effects, potentially by interacting with nerve growth factor (ngf) in astroglial cells .
Mode of Action
It’s suggested that similar compounds may interact with their targets in a dose- and time-dependent manner, leading to an accelerated production of ngf in cultured astroglial cells .
Biochemical Pathways
The production of ngf, a critical component in the survival and maintenance of sympathetic and sensory neurons, suggests that the compound may influence pathways related to neuroprotection and neuronal growth .
Result of Action
Similar compounds have been found to exhibit neuroprotective effects, potentially by promoting the production of ngf in astroglial cells .
Propriétés
IUPAC Name |
2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O/c1-16-2-5-18(6-3-16)23-12-13-27-24(28-23)19-7-9-20(10-8-19)29-15-17-4-11-21(25)22(26)14-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHWBHJOHQAXMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

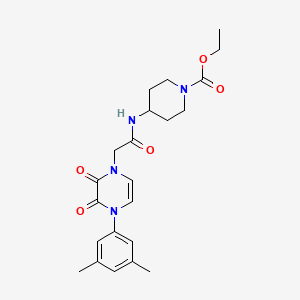

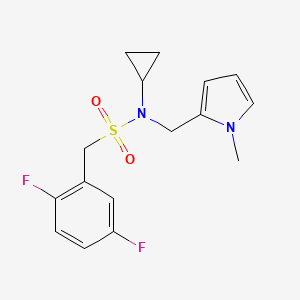
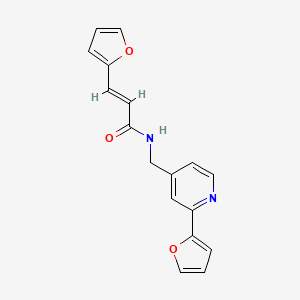
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2488413.png)
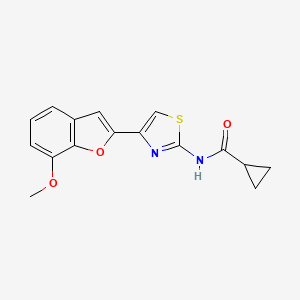
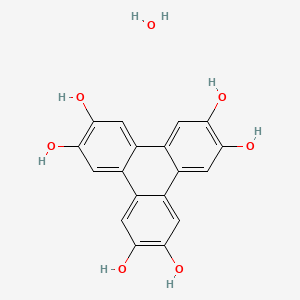
![N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2488422.png)
![1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2488424.png)
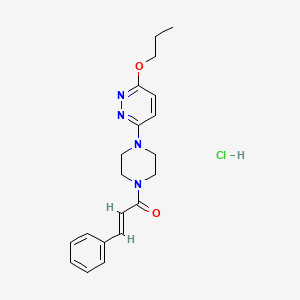
![3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2488426.png)
![2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2488427.png)
